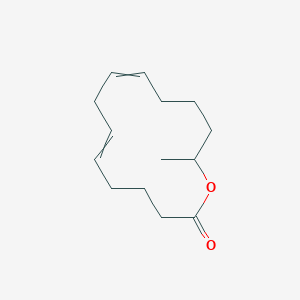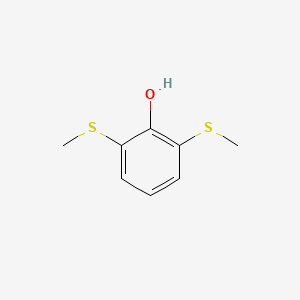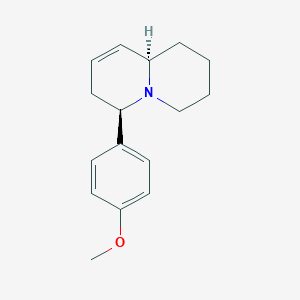
4-Amino-3-cyano-N~1~,N'~1~-diethylcyclohex-3-ene-1,1-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide is a chemical compound with a complex structure that includes a six-membered cyclohexene ring, multiple functional groups such as amine, nitrile, and amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide typically involves multiple steps, starting from simpler organic molecules. The general synthetic route may include:
Formation of the Cyclohexene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexene ring.
Introduction of Functional Groups: Functional groups such as amine, nitrile, and amide are introduced through various chemical reactions, including nucleophilic substitution and addition reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-cyano-N~1~,N’~1~-dimethylcyclohex-3-ene-1,1-dicarboxamide
- 4-Amino-3-cyano-N~1~,N’~1~-diphenylcyclohex-3-ene-1,1-dicarboxamide
Comparison
Compared to similar compounds, 4-Amino-3-cyano-N~1~,N’~1~-diethylcyclohex-3-ene-1,1-dicarboxamide may exhibit unique properties due to the presence of diethyl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its dimethyl and diphenyl counterparts.
Eigenschaften
CAS-Nummer |
88321-38-4 |
|---|---|
Molekularformel |
C13H20N4O2 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-amino-3-cyano-1-N,1-N'-diethylcyclohex-3-ene-1,1-dicarboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-16-11(18)13(12(19)17-4-2)6-5-10(15)9(7-13)8-14/h3-7,15H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
KLJVEDWRCWBAHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1(CCC(=C(C1)C#N)N)C(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)




![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)


